Compound Description: GDC-0994 (22) is an orally bioavailable small molecule inhibitor selective for ERK kinase activity. It is currently in early clinical development. []
Relevance: While GDC-0994 shares the 1-methyl-1H-pyrazol-5-yl moiety with the target compound, its core structure and mechanism of action differ significantly. It is included due to its shared focus on kinase inhibition within the provided papers. []
Compound Description: GW788388 (13d) is a potent, selective, and orally active transforming growth factor-beta type I receptor (ALK5) inhibitor. It has demonstrated antifibrotic activity in preclinical models. []
Relevance: This compound, while containing a pyridinyl-pyrazole motif similar to 1-(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)-N-methylmethanamine, differs significantly in its overall structure and biological target. It is included due to the shared presence of pyrazole and pyridine rings within the set of provided papers. []
Compound Description: EPPA-1 is a novel third-generation phosphodiesterase 4 (PDE4) inhibitor with improved therapeutic index compared to earlier generation inhibitors. It exhibits potent anti-inflammatory activity with a lower risk of emetic side effects. []
Relevance: Though EPPA-1 shares the ethyl-pyrazole moiety with the target compound, its overall structure and target differ. It is included as it highlights another example of pyrazole-containing compounds with therapeutic potential within the context of the provided research articles. []
Compound Description: AMG 337 (23) is a potent and selective MET kinase inhibitor with promising preclinical pharmacokinetic properties and antitumor activity. []
Relevance: Similar to GDC-0994, AMG 337 is included due to its shared focus on kinase inhibition and the presence of a 1-methyl-1H-pyrazol-4-yl group, albeit within a structurally distinct scaffold compared to 1-(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)-N-methylmethanamine. []
Compound Description: This series of compounds, particularly CDPPB (3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide) and its optimized analog VU-1545 (4-nitro-N-(1-(2-fluorophenyl)-3-phenyl-1H-pyrazol-5-yl)benzamide), act as positive allosteric modulators of the metabotropic glutamate receptor 5 (mGluR5). They demonstrated efficacy in potentiating glutamate-induced calcium release in rat astrocytes. []
Relevance: This class of compounds shares the core structure of a pyrazole ring substituted with a benzamide moiety, much like 1-(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)-N-methylmethanamine, making them relevant in understanding structure-activity relationships of pyrazole-based compounds. []
Compound Description: Hu7691 (B5) is a potent and selective Akt inhibitor with an improved cutaneous safety profile compared to earlier analogs. It exhibits promising anticancer activity and has entered clinical trials. []
Relevance: Similar to other mentioned kinase inhibitors, Hu7691 is included due to its shared focus on kinase inhibition and the presence of the 1-methyl-1H-pyrazol-5-yl group, although its overall structure differs significantly from the target compound. []
Compound Description: This series of compounds, specifically 2-(4-methylphenyl)-1-(5-((2-chloropyridin-4-yl)oxy)-3-phenyl-1H-pyrazol-1-yl)-N,N-dimethylethen-1-amine (5a) and 2-(2-methylphenyl)-1-(5-((2-chloropyridin-4-yl)oxy)-3-phenyl-1H-pyrazol-1-yl)-N,N-dimethylethen-1-amine (5c), displayed promising cytotoxic activity against MCF-7 breast cancer cells. []
Relevance: These compounds share a pyrazole ring core structure with 1-(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)-N-methylmethanamine, further highlighting the potential of pyrazole derivatives as bioactive scaffolds. []
Compound Description: This compound is a potent neutrophil elastase inhibitor developed by AstraZeneca. Its crystalline form (Form A) is claimed to have improved physical properties compared to the free base. []
Relevance: While structurally distinct from 1-(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)-N-methylmethanamine, this compound is included due to its shared 1-methyl-1H-pyrazol-5-yl group and relevance to drug development efforts within the set of papers provided. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.